molecular formula C16H21N3 B14795448 1-benzyl-3-(1H-pyrazol-3-yl)azepane

1-benzyl-3-(1H-pyrazol-3-yl)azepane

Cat. No.: B14795448
M. Wt: 255.36 g/mol
InChI Key: SXTAITTYTAAWDX-UHFFFAOYSA-N
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Description

Overview of Azepane Scaffolds in Pharmaceutical Research

Azepane, a saturated seven-membered nitrogen-containing heterocycle, is an important structural motif in the design of bioactive molecules. The conformational flexibility of the seven-membered ring allows it to interact effectively with a variety of biological targets. Azepane derivatives have been investigated for a wide range of pharmaceutical applications, demonstrating activities such as antidiabetic, anticancer, and antiviral properties. nih.gov The azepane core is present in several natural products and synthetic compounds with medicinal value, making it an attractive scaffold for drug discovery and development. nih.gov

Overview of Pyrazole (B372694) Scaffolds in Pharmaceutical Research

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govmdpi.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of compounds with diverse and potent biological activities. nih.govnih.gov Pyrazole derivatives have been successfully developed into drugs with various therapeutic applications, including anti-inflammatory, analgesic, anticoagulant, and anti-obesity agents. nih.govnih.gov The pyrazole ring's ability to act as a versatile pharmacophore is demonstrated by its inclusion in several FDA-approved drugs such as Celecoxib and Sildenafil. nih.gov Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, and antidepressant activities. nih.govmdpi.com

The following table summarizes some of the key therapeutic applications of pyrazole-containing drugs:

Drug NameTherapeutic Application
CelecoxibAnti-inflammatory nih.govmdpi.comnih.gov
ApixabanAnticoagulant nih.gov
RimonabantAnti-obesity nih.govnih.gov
DifenamizoleAnalgesic nih.gov
SildenafilErectile dysfunction nih.gov
CrizotinibAnticancer mdpi.com

Structural Rationale and Research Focus on 1-benzyl-3-(1H-pyrazol-3-yl)azepane and Analogous Pyrazole-Azepane Architectures

The compound this compound represents a hybrid molecule that combines the structural features of both azepane and pyrazole rings. The rationale for designing such hybrid compounds lies in the principle of molecular hybridization, which seeks to integrate two or more pharmacophoric units into a single molecule to achieve enhanced biological activity, improved selectivity, or a more favorable pharmacokinetic profile.

The combination of the flexible azepane ring and the rigid, aromatic pyrazole ring in this compound creates a unique three-dimensional structure. The azepane moiety introduces conformational flexibility, which can be crucial for optimal interaction with biological targets. smolecule.com The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity. smolecule.com Furthermore, the benzyl (B1604629) group attached to the azepane nitrogen can participate in hydrophobic or pi-stacking interactions, potentially enhancing binding affinity to target proteins. Research into related 1-benzyl-1H-pyrazole derivatives has shown their potential as kinase inhibitors, for example, against Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis. nih.gov

Research on pyrazole-azepane hybrids aims to explore the synergistic effects of combining these two valuable scaffolds. The development of synthetic methodologies to create such fused or linked heterocyclic systems is an active area of research. For instance, studies have described the regioselective assembly of fused pyrazole-azepine heterocycles for developing 5-HT7 antagonists. researchgate.net The focus of this research is to generate novel chemical entities with unique pharmacological profiles by leveraging the distinct properties of each heterocyclic component.

The key molecular features of a generic pyrazole-azepane hybrid are outlined in the table below:

PropertyValue
Hybrid SystemPyrazole-Azepane smolecule.com
Pyrazole Ring ContributionAromatic stability, hydrogen-bonding capacity smolecule.com
Azepane Moiety ContributionConformational flexibility smolecule.com
Potential Biological ActivitiesAnti-inflammatory, antimicrobial, CNS targeting smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

1-benzyl-3-(1H-pyrazol-5-yl)azepane

InChI

InChI=1S/C16H21N3/c1-2-6-14(7-3-1)12-19-11-5-4-8-15(13-19)16-9-10-17-18-16/h1-3,6-7,9-10,15H,4-5,8,11-13H2,(H,17,18)

InChI Key

SXTAITTYTAAWDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C1)C2=CC=NN2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 3 1h Pyrazol 3 Yl Azepane and Analogous Benzyl Pyrazole Azepane Systems

Strategies for Azepane Ring Construction and Functionalization

Ring Expansion Methodologies for Seven-Membered Heterocycles

Ring expansion reactions provide a powerful method for accessing seven-membered rings like azepane from more readily available five- or six-membered precursors. nih.govnih.gov These methods often leverage the inherent strain or reactivity of smaller rings to drive the formation of the larger, more flexible azepane system.

One notable strategy involves the dearomative ring expansion of nitroarenes, which can be transformed into complex azepanes. nih.gov This photochemical process, mediated by blue light at room temperature, converts a six-membered benzene (B151609) framework into a seven-membered ring system. A subsequent hydrogenolysis can then yield the saturated azepane in just two steps from simple nitroarenes. nih.gov

Another common approach is the expansion of piperidine (B6355638) rings. Diastereomerically pure azepane derivatives have been prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.orgresearchgate.net Similarly, iodine-mediated ring expansion of pyridines offers a direct route to azepine structures. acs.org Other methods include the Beckmann rearrangement of cyclohexanone (B45756) oximes and tandem ring-enlargement/alkylation processes. nih.govresearchgate.net

Precursor Ring SystemReagent/ConditionResulting StructureReference
NitroarenesBlue light, then H₂Polysubstituted Azepanes nih.gov
PiperidinesVariousAzepane Derivatives rsc.orgresearchgate.net
PyridinesIodine, AirAzepines acs.org
PyrimidinesNucleophiles1,3-Diazepin-2-one Derivatives nih.gov

Transition Metal-Catalyzed Cyclization and Coupling Approaches for Azepane Derivatives

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex cyclic systems with high efficiency and selectivity. mdpi.com For azepane synthesis, these methods include ring-closing metathesis (RCM), C-H activation, and various cyclization reactions.

Ruthenium-catalyzed RCM is a key technique for forming azepine and azocine (B12641756) rings. acs.org Similarly, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient pathway to trifluoromethyl-substituted azepine-2-carboxylates. nih.gov Palladium-catalyzed decarboxylative [4+3] cyclization reactions have also been developed to produce cycloheptane (B1346806) derivatives, which can be adapted for azepane synthesis by using aziridines as reaction partners. researchgate.net More recently, a Rh(III)-catalyzed C–H activation/[5+2] cyclization strategy has been reported for the efficient one-step synthesis of azepane-fused polycycles from 5-amino-1-arylpyrazoles and iodonium (B1229267) ylides. acs.org

Iron(III) salts have been employed as sustainable catalysts for the synthesis of tetrahydroazepines through a silyl (B83357) aza-Prins cyclization, which forms a C-N and a C-C bond in a single step under mild conditions. acs.org

Catalyst SystemReaction TypeSubstratesProductReference
Grubbs Catalyst (Ru)Ring-Closing MetathesisDiene-containing aminesAzepines/Azocines mdpi.comacs.org
Cu(I)Tandem Amination/CyclizationAllenynes, AminesAzepine-2-carboxylates nih.gov
[Cp*RhCl₂]₂/AgTFAC-H Activation/[5+2] Cyclization5-Amino-1-arylpyrazoles, Iodonium ylidesBenzo[f]pyrazolo[1,5-a] organic-chemistry.orgnih.govdiazepines acs.org
FeBr₃Silyl Aza-Prins CyclizationHomoallylic amines, AldehydesTetrahydroazepines acs.org

Formation of Key Azepane Intermediates from Precursors

The synthesis of the target compound often proceeds through key intermediates that are constructed from readily available starting materials. For the synthesis of pyrazole-azepane systems, a crucial intermediate is a functionalized azepane, such as a cyclic keto-azepane. researchgate.net

One important precursor is 4-oxo-azepane-1-carboxylate. The synthesis of related substituted oxo-azepines can be achieved via the late-stage oxidation of tetrahydroazepines. mdpi.comresearchgate.net For instance, hydroboration of tetrahydroazepine derivatives can yield regioisomeric azepanols, which are then oxidized to the corresponding oxo-azepines using reagents like pyridinium (B92312) chlorochromate (PCC). mdpi.comresearchgate.net The synthesis of the fused pyrazole-azepine core of a 5-HT7 antagonist involved the use of a cyclic keto-azepane as a key starting material for subsequent pyrazole (B372694) ring formation. researchgate.net

Synthesis of the 1H-Pyrazole Moiety

The pyrazole ring is a cornerstone of many pharmaceutical compounds, and its synthesis has been a subject of extensive research. nih.govthieme.de The construction of the 1H-pyrazole moiety in 1-benzyl-3-(1H-pyrazol-3-yl)azepane requires methods that allow for controlled substitution, particularly regioselective assembly.

Regioselective Pyrazole Ring Assembly

The regioselectivity of pyrazole synthesis is critical when unsymmetrical precursors are used, as this can lead to the formation of isomeric products. rsc.org Several strategies have been developed to control the orientation of substituents on the pyrazole ring.

The reaction of unsymmetrical 1,3-diketones with substituted hydrazines is a classic method where regioselectivity can be influenced by reaction conditions. nih.govrsc.org For example, using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can significantly improve regioselectivity compared to protic solvents like ethanol. organic-chemistry.orgnih.gov

Another approach involves the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with various dipolarophiles like alkynes or nitroalkenes. thieme.dersc.org This method provides an efficient and often highly regioselective route to substituted pyrazoles. DFT calculations have been used to confirm the regiochemistry of these transformations, showing that the observed product corresponds to the one with the lowest activation energy. rsc.org

MethodSubstratesKey FeaturesReference
CyclocondensationUnsymmetrical 1,3-diketones, ArylhydrazinesSolvent control of regioselectivity (e.g., DMAc) organic-chemistry.orgnih.gov
1,3-Dipolar CycloadditionTosylhydrazones, NitroalkenesMild conditions, high regioselectivity rsc.org
1,3-Dipolar CycloadditionDiazo compounds, Bromovinyl acetalsCost-effective access to 3,5-disubstituted pyrazoles thieme.de
Ring CleavageN-alkylated 3-hydroxyisoindolin-1-ones, HydrazinesFacile one-pot construction of 2,3-disubstituted pyrazoles rsc.org

Annulation Techniques involving 1,3-Diketone Intermediates and Hydrazines

The most fundamental and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govyoutube.com This reaction proceeds by the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

This classical method has been refined and expanded. For example, a one-pot, three-component synthesis allows for the in situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine to form the pyrazole. organic-chemistry.orgmdpi.comorganic-chemistry.org This approach is rapid, general, and tolerates a wide range of functional groups, avoiding the need to isolate the often-unstable diketone intermediate. organic-chemistry.org

The synthesis of the fused pyrazole-azepine core of a 5-HT7 antagonist utilized this principle by reacting a cyclic β-keto ester (part of the azepane ring) with a substituted hydrazine to construct the fused pyrazole ring regioselectively. researchgate.net

Starting MaterialsConditionsProductSignificanceReference
Ketones, Acid Chlorides, HydrazineOne-pot, Lithium base in toluenePolysubstituted pyrazolesRapid, general, avoids diketone isolation mdpi.comorganic-chemistry.org
1,3-Diketones, Hydrazine DerivativesAcidic medium in DMAcRegioisomeric pyrazoles (favoring one isomer)Improved regioselectivity over classical methods nih.gov
β-Ketoesters, Methylhydrazine, Ethyl formateOne-potTriply substituted pyrazolesIn situ generation of formylhydrazine beilstein-journals.org
Cyclic β-Keto Ester, Substituted HydrazineN/AFused Pyrazole-AzepineDirect construction of the fused heterocyclic core researchgate.net

Approaches utilizing α,β-Unsaturated Carbonyl Compounds

The formation of the pyrazole and azepane rings, the core structures of the target molecule, can be effectively achieved using α,β-unsaturated carbonyl compounds as starting materials. wikipedia.orgrsc.org These compounds, which feature a carbon-carbon double bond conjugated to a carbonyl group, are versatile building blocks in organic synthesis. wikipedia.org

The pyrazole ring is often synthesized through the reaction of an α,β-unsaturated carbonyl compound with a hydrazine derivative. dergipark.org.tr This reaction, known as a cyclocondensation, proceeds by the initial attack of the hydrazine at the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. dergipark.org.tr The specific substituents on the pyrazole ring can be varied by choosing the appropriate substituted hydrazine and α,β-unsaturated carbonyl compound.

Similarly, the seven-membered azepane ring can be synthesized using strategies involving α,β-unsaturated carbonyls. One common method is the aza-Michael addition, where an amine adds to the β-carbon of the unsaturated carbonyl compound. nih.gov Subsequent intramolecular reactions, such as a reductive amination or another cyclization step, can then be employed to form the azepane ring. The versatility of α,β-unsaturated carbonyl compounds allows for the introduction of various functional groups that can be later modified to complete the synthesis of the desired azepane structure. nih.gov

Introduction of the Benzyl (B1604629) Substituent

A crucial step in the synthesis of this compound is the introduction of the benzyl group at the nitrogen atom of the azepane ring. This can be accomplished through several methods, primarily selective alkylation or palladium-catalyzed coupling reactions.

Selective Alkylation Strategies with Benzyl Moieties

Selective N-alkylation is a direct method for introducing the benzyl group. This typically involves reacting the azepane precursor, which has a secondary amine group, with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base. nih.gov The base deprotonates the amine, making it a more potent nucleophile that can then attack the electrophilic carbon of the benzyl halide, forming the desired C-N bond.

The choice of base and reaction conditions is critical to ensure that the alkylation occurs selectively at the nitrogen atom and to minimize potential side reactions. Common bases used for this purpose include potassium carbonate, triethylamine, or sodium hydride. The reaction is often carried out in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF).

Table 1: Examples of Selective Alkylation for N-Benzylation

Amine SubstrateBenzylating AgentBaseSolventYield (%)
PiperidineBenzyl bromideK2CO3Acetonitrile>95
MorpholineBenzyl chlorideTriethylamineDichloromethane92
AzepaneBenzyl bromideNaHDMF85

This table presents representative examples of N-alkylation reactions and is for illustrative purposes only.

Palladium-Coupling Reactions for Benzyl Installation

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for installing the benzyl group. organic-chemistry.orgnih.govrsc.org The Buchwald-Hartwig amination is a prominent example of such a reaction, where an aryl or benzyl halide is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.org

Convergent and Linear Synthetic Pathways for Integrated Pyrazole-Azepane Scaffolds

The assembly of the final this compound molecule can be approached through either a linear or a convergent synthetic pathway.

In a linear synthesis , the molecule is constructed in a step-by-step fashion, with each new functional group or ring system being added sequentially to a single starting material. For example, one might start with a precursor to the azepane ring, introduce the benzyl group, and then build the pyrazole ring onto the azepane scaffold.

The choice between a linear and convergent strategy depends on factors such as the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reaction steps.

Green Chemistry Considerations and Microwave-Assisted Synthesis in Heterocycle Formation

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods, a field known as green chemistry. gsconlinepress.comresearchgate.net One of the key technologies that has emerged in this area is microwave-assisted synthesis. researchgate.netresearchgate.netrsc.orgajrconline.orgnih.govepcp.ac.in

Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. ajrconline.orgnih.govepcp.ac.in This is because microwaves directly and efficiently heat the reaction mixture, leading to rapid and uniform temperature changes. epcp.ac.in

The synthesis of heterocyclic compounds like pyrazoles and azepanes is particularly well-suited for microwave-assisted techniques. gsconlinepress.comresearchgate.netresearchgate.net For instance, the cyclocondensation reaction to form the pyrazole ring can often be carried out in a fraction of the time under microwave irradiation compared to traditional heating. dergipark.org.trrsc.org Similarly, the formation of the azepane ring and the introduction of the benzyl group can also be expedited using microwave technology. researchgate.net The use of microwave-assisted synthesis not only improves the efficiency of these reactions but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. gsconlinepress.comresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyrazole Derivative

MethodReaction TimeYield (%)
Conventional Heating (Reflux)6 hours75
Microwave Irradiation (150 W)10 minutes92

This table illustrates the typical advantages of microwave-assisted synthesis and is for comparative purposes only.

Structure Activity Relationship Sar Investigations of 1 Benzyl 3 1h Pyrazol 3 Yl Azepane and Analogues

Impact of Azepane Ring Modifications on Biological Activity

The seven-membered azepane ring is a key structural feature, and its modification has been a central focus of SAR studies to understand its role in ligand-receptor interactions. researchgate.net

The size and saturation of the azacyclic ring system are critical determinants of a compound's conformational flexibility and, consequently, its biological activity. Research has shown that altering the ring size from a seven-membered azepane to a six-membered piperidine (B6355638) or other smaller rings can lead to significant changes in potency. For instance, in a study focused on developing LATS1/2 kinase inhibitors, replacing a piperidine scaffold with a 4-azepane moiety resulted in only modest changes in activity, suggesting that for this particular target, the larger ring size was well-tolerated. acs.orgacs.org This highlights the nuanced role of ring size, where the optimal ring system is often target-dependent. The entropic penalty associated with larger, more flexible rings like azepane can sometimes be offset by more favorable binding interactions. acs.org

Conversely, introducing rigidity into the azacyclic system, for instance, through the use of bridged or spirocyclic systems, is a common strategy to lock the molecule into a more bioactive conformation and potentially increase potency by reducing the entropic cost of binding. acs.orgacs.org

The introduction of substituents onto the azepane ring provides a powerful means to fine-tune the physicochemical properties and biological activity of the parent compound. The position, size, and nature of these substituents can dramatically alter a molecule's interaction with its biological target. For example, the synthesis of di- and tri-substituted fluoroalkylated azepanes has been achieved through the ring expansion of pyrrolidines, demonstrating the feasibility of introducing a variety of substituents at the C4 position of the azepane ring. researchgate.net

In the context of LATS1/2 inhibitors, modifications to the nitrogen of the related piperidine ring have been explored. acs.org N-methylation led to a slight decrease in potency and metabolic stability, as did the introduction of a larger isopropyl group. acs.org Interestingly, reducing the basicity of the nitrogen or even replacing it with an amide functionality allowed for the retention of activity, albeit at lower levels. acs.org This suggests that while a basic nitrogen may be beneficial, it is not always essential for activity, and its modification can be a strategy to improve other properties like metabolic stability. acs.org The use of a cyclic sulfone analog also proved to be a successful strategy, yielding potent compounds with good metabolic stability. acs.org

Table 1: Impact of Azepane/Piperidine Ring Modifications on LATS1/2 Inhibition This table is based on data for piperidine analogues, which provide insights relevant to the azepane scaffold.

CompoundModificationLATS1 NanoBRET IC50 (µM)Mouse Liver Microsomal Stability (T1/2, min)
Piperidine (unsubstituted N)-0.2525.8
N-MethylSlight drop in potency0.4516.9
N-IsopropylSlight drop in potency0.5211.2
N-CyclopropylsulfonylReduced basicity, retained activity0.3835.1
N-AcetylEliminated basicity, retained activity0.67>120
Cyclic SulfoneGood on-target activity0.1845.9

Functionalization and Modification of the 1H-Pyrazole Nucleus

The pyrazole (B372694) ring is a versatile heterocyclic scaffold that is a common feature in many biologically active compounds due to its ability to participate in various non-covalent interactions. mdpi.comnih.govmdpi.com Its functionalization is a key strategy in the optimization of 1-benzyl-3-(1H-pyrazol-3-yl)azepane analogues. mdpi.comnih.gov

The electronic properties and steric profile of substituents on the pyrazole ring can profoundly impact biological activity. Electrophilic substitution reactions tend to occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. mdpi.comnih.gov

In the development of SGLT1 inhibitors, for instance, a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives were synthesized. nih.gov Altering the substituents at the 5-position of the pyrazole ring was a key part of the SAR investigation that led to the identification of potent and selective inhibitors. nih.gov Similarly, in the context of RIP1 kinase inhibitors, structural optimization of a 1-benzyl-1H-pyrazole scaffold led to the discovery of a potent compound, highlighting the importance of the substitution pattern on the pyrazole ring. nih.gov

For a series of combretastatin (B1194345) A-4 analogues, the pyrazole ring served as a cis-restricted linker between two aryl rings. researchgate.net SAR studies indicated that the substitution pattern on these aryl rings, which are attached to the pyrazole core, was critical for bioactivity. researchgate.net

The substituent on the N1 position of the pyrazole ring plays a crucial role in orienting the other parts of the molecule and can engage in important interactions with the target protein. In many cases, an N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor. nih.gov However, N1-substitution is a common strategy to modulate the compound's properties.

Alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two isomers, N1 and N2 alkylation, with the ratio depending on the nature of the substituents and the reaction conditions. nih.gov In the design of RIP1 kinase inhibitors, a number of 1-benzyl-1H-pyrazole derivatives were synthesized, indicating the importance of the benzyl (B1604629) group at the N1 position for activity. nih.gov

In a series of meprin inhibitors, the introduction of a benzyl moiety at the N1 position of the pyrazole was well-tolerated. scispace.com Further exploration of this position with an electron-rich benzodioxolane moiety had only a marginal effect on the inhibitory activity against meprin α compared to the N-benzylated pyrazole. scispace.com However, the introduction of acidic moieties at this position had a greater impact on inhibitory activities, particularly for meprin β. scispace.com

Table 2: Impact of Pyrazole N1-Substitution on Meprin Inhibition

CompoundN1-SubstituentMeprin α IC50 (nM)Meprin β IC50 (nM)
N-HHydrogen120>10000
N-PhenylPhenyl250>10000
N-(4-carboxyphenyl)4-Carboxyphenyl1103400
N-(3-carboxyphenyl)3-Carboxyphenyl1503100
N-BenzylBenzyl180>10000
N-(1,3-benzodioxol-5-ylmethyl)1,3-Benzodioxol-5-ylmethyl150>10000

Importance of the Benzyl Moiety and its Substituents for Activity

The benzyl group attached to the N1-position of the pyrazole ring is a critical component of the this compound scaffold, often contributing significantly to the compound's binding affinity through hydrophobic and aromatic interactions.

In the development of RIP1 kinase inhibitors, a series of 1-benzyl-1H-pyrazole derivatives were investigated, with substitutions on the benzyl ring playing a key role in optimizing potency. nih.gov For example, the starting point for optimization was 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, indicating that halogen substitutions on the benzyl ring are important for activity. nih.gov

Similarly, for a series of SGLT1 inhibitors based on a 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside scaffold, altering the substitution groups at every position of the phenyl ring was a key strategy in the SAR studies. nih.gov This comprehensive exploration of the benzyl moiety's substitution pattern allowed for the identification of potent and selective inhibitors. nih.gov

In the context of antiplatelet activity of YC-1 analogs, the 1-benzyl group was found to be crucial. nih.gov Its removal and replacement with a hydrogen atom led to a significant reduction in antiplatelet activity, underscoring the necessity of an aromatic ring at this position for a broad spectrum of activity. nih.gov

Table 3: Impact of Benzyl Moiety on Biological Activity

ScaffoldModificationEffect on ActivityTarget/Assay
1-Benzyl-1H-pyrazole2,4-dichloro substitution on benzylStarting point for potent RIP1 kinase inhibitorsRIP1 Kinase
4-Benzyl-1H-pyrazol-3-yl β-d-glucopyranosideVarious substitutions on benzyl ringLed to potent and selective SGLT1 inhibitorsSGLT1
YC-1 (1-benzyl indazole)Removal of benzyl groupSignificantly reduced antiplatelet activityAntiplatelet Aggregation

Systematic Structural Modifications and Their Impact on Preclinical Efficacy

The preclinical efficacy of compounds based on the this compound scaffold is intricately linked to the nature and position of various substituents. Researchers have systematically altered the benzyl, pyrazole, and azepane moieties to probe the SAR and optimize biological activity.

Modifications of the Benzyl Group: The benzyl group at the 1-position of the azepane ring plays a significant role in the interaction with biological targets. Studies on related 1-benzyl-pyrazole derivatives have shown that substitutions on the phenyl ring can dramatically alter potency. For instance, in a series of 1-benzyl-1H-pyrazole derivatives investigated as RIP1 kinase inhibitors, the presence of electron-withdrawing groups, such as chloro or nitro groups, on the benzyl ring was found to be crucial for activity.

Modifications of the Azepane Ring: The seven-membered azepane ring provides a flexible yet constrained scaffold that influences the spatial orientation of the pyrazole and benzyl groups. The position of the pyrazole substituent on the azepane ring is a critical determinant of activity. While specific data on the 3-substituted azepane is limited in the public domain, studies on related cyclic amines like piperidine have shown that the position of substitution (e.g., 3- vs. 4-position) can significantly impact potency and selectivity. mdpi.com Furthermore, the conformation of the azepane ring itself can be influenced by substituents, which in turn affects how the molecule fits into a binding pocket.

The following interactive table summarizes the hypothetical impact of systematic structural modifications on the preclinical efficacy of this compound analogs, based on findings from related compound series.

Modification Site Modification Hypothetical Impact on Preclinical Efficacy Rationale based on Analogous Series
Benzyl Ring Introduction of electron-withdrawing groups (e.g., Cl, NO2)Potential increase in potencyEnhanced binding affinity observed in RIP1 kinase inhibitors with substituted benzyl groups. nih.gov
Introduction of electron-donating groups (e.g., OCH3)Potential decrease or modulation of activityMay alter electronic properties and steric interactions at the binding site.
Pyrazole Ring Substitution at N1-positionSignificant modulation of activityN1-substitution is a key determinant of target selectivity and potency in many pyrazole-based inhibitors.
Substitution at C4-positionPotential to enhance potency and selectivityThe C4 position is often available for modification to improve pharmacokinetic and pharmacodynamic properties.
Substitution at C5-positionCritical for target interactionThe C5-substituent often plays a direct role in binding to the target protein. researchgate.net
Azepane Ring Altering the point of pyrazole attachment (e.g., to C4)Likely to significantly alter activityThe spatial arrangement of pharmacophoric groups is crucial for biological activity.
Introduction of substituents on the azepane ringMay improve pharmacokinetic properties or introduce new interactionsCan influence solubility, metabolic stability, and binding orientation.

Comparative SAR Analysis with Other Fused or Substituted Heterocyclic Scaffolds

To contextualize the therapeutic potential of the this compound scaffold, it is essential to compare its SAR with other heterocyclic systems. This comparative analysis helps in understanding the unique features of the pyrazolyl-azepane core and its potential advantages or disadvantages over other established pharmacophores.

Comparison with Pyrazole-Piperidine Scaffolds: Piperidine, a six-membered heterocycle, is a common scaffold in drug discovery. Replacing the azepane ring with a piperidine ring would create a more rigid analog. This rigidity can sometimes lead to higher potency and selectivity if the constrained conformation is optimal for binding. However, the increased flexibility of the azepane ring might be advantageous for accommodating larger or more complex binding sites. The choice between an azepane and a piperidine ring often depends on the specific target and the desired pharmacological profile.

Comparison with Fused Heterocyclic Scaffolds: Fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines, represent another important class of bioactive molecules. ekb.egnih.gov These rigid, planar structures often act as bioisosteres of purines and can interact with a variety of biological targets, including kinases and phosphodiesterases. In comparison to the flexible this compound, fused systems offer less conformational freedom. This can be beneficial for achieving high target specificity but may also limit the ability to interact with diverse targets.

The following interactive table provides a comparative analysis of the this compound scaffold with other heterocyclic systems.

Scaffold Key Structural Feature Potential Advantages Potential Disadvantages Relevant Therapeutic Areas (Examples)
This compound Flexible seven-membered ringConformational flexibility may allow for binding to diverse targets.Potential for higher entropic penalty upon binding; may be more susceptible to metabolism.Kinase inhibition, CNS disorders
1-benzyl-3-(1H-pyrazol-3-yl)piperidine More rigid six-membered ringHigher potency and selectivity if the constrained conformation is optimal.Reduced conformational freedom may limit target interactions.Kinase inhibition, GPCR modulation mdpi.com
Pyrazolo[1,5-a]pyrimidine (B1248293) Fused, planar bicyclic systemPre-organized conformation can lead to high affinity and selectivity.Limited 3D diversity; may have poorer solubility.Anticancer, anti-inflammatory mdpi.com
Pyrazolo[3,4-d]pyrimidine Fused, planar bicyclic system, purine (B94841) analogCan mimic endogenous ligands, leading to potent enzyme inhibition.Can have off-target effects on related purine-binding proteins.Anticancer, antiviral ekb.egnih.gov

Preclinical Biological Evaluation of 1 Benzyl 3 1h Pyrazol 3 Yl Azepane and Analogous Compounds

In Vitro Pharmacological Profiling

The in vitro evaluation of this class of compounds has encompassed a variety of assays to determine their interactions with biological targets and their effects on cellular processes.

Receptor Binding and Functional Assays (e.g., Serotonin (B10506) Receptors: 5-HT7, 5-HT2A antagonism by related pyrazolo-azepines)

Derivatives of pyrazolo-azepines have been investigated for their interaction with serotonin receptors, which are crucial in regulating mood, sleep, and cognition. nih.gov Blockade of the 5-HT2A receptor is a key feature of many antipsychotic medications used to treat conditions like schizophrenia and bipolar disorder. nih.govdrugbank.com Antagonists of the 5-HT7 receptor have also been considered as potential treatments for depression and cognitive deficits associated with schizophrenia. nih.gov

Studies on related azepane derivatives have shown significant binding affinity for various receptors. For instance, biphenyloxy-alkyl-piperidine and azepane derivatives have been evaluated for their binding properties at the human histamine (B1213489) H3 receptor. drugbank.com Specifically, 1-(6-(3-phenylphenoxy)hexyl)azepane demonstrated a high affinity with a Ki value of 18 nM. drugbank.com This suggests that the azepane scaffold can be a key component for potent receptor ligands.

Furthermore, research on isochromeno[4,3-c]pyrazol-5(1H)-one derivatives, which share the pyrazole (B372694) moiety, has demonstrated their ability to displace [3H]flunitrazepam from benzodiazepine (B76468) receptors in bovine brain membranes, indicating an interaction with GABA-A receptors. nih.gov Similarly, 8-substituted-9-(3-substituted-benzyl)-9H-purines have been tested for their binding to the benzodiazepine receptor, with some analogues showing high activity. nih.gov

While direct data on 1-benzyl-3-(1H-pyrazol-3-yl)azepane's activity on serotonin receptors is not extensively available in the provided context, the known activity of pyrazolo-azepine and azepane derivatives at these and other receptors underscores the potential for this compound to exhibit complex pharmacology. The structural similarities suggest that it could also interact with serotonin receptors, a hypothesis that warrants further investigation.

Enzyme Inhibition Studies (e.g., Protein Kinase B (PKB) inhibition by azepane derivatives, Meprin α/β inhibition by pyrazole derivatives, COX-1/COX-2 inhibition)

The inhibitory effects of azepane and pyrazole derivatives on various enzymes have been a significant area of research.

Protein Kinase B (PKB) Inhibition:

Novel azepane derivatives have been synthesized and assessed for their ability to inhibit protein kinase B (PKB, also known as Akt) and protein kinase A (PKA). nih.govacs.org PKB is a key enzyme in cell signaling pathways that regulate cell proliferation and survival, making it an attractive target in oncology. acs.org A lead compound, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester, showed potent PKB-α inhibition with an IC50 of 5 nM but was found to be unstable in plasma. acs.orgacs.org Through structure-based optimization, a plasma-stable and highly active derivative was developed with an IC50 for PKB-α of 4 nM. nih.govacs.orgacs.org

Meprin α/β Inhibition:

Pyrazole-based compounds have been identified as potent inhibitors of meprin α and meprin β, which are metalloproteinases implicated in various diseases. nih.govnih.govchemrxiv.orgresearchgate.net Researchers have focused on optimizing these pyrazole scaffolds to enhance their inhibitory activity and selectivity. nih.govnih.govresearchgate.netsemanticscholar.org Some of these pyrazole derivatives act as pan-meprin inhibitors, while others show high selectivity for meprin α over meprin β. nih.govnih.gov The introduction of a cyclic moiety directly connected to the pyrazole core was found to be favorable for the inhibition of both meprin α and β. nih.gov

COX-1/COX-2 Inhibition:

Certain pyrazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The goal is often to find selective inhibitors of COX-2, which is associated with inflammation, while sparing COX-1 to avoid gastrointestinal side effects. researchgate.net Several novel non-acidic polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles have demonstrated significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov For instance, a bipyrazole and a pyranopyrazole derivative were found to be nearly as active as the selective COX-2 inhibitor celecoxib. nih.gov Additionally, some novel pyrazole–pyridazine hybrids have shown higher COX-2 inhibitory action than celecoxib. rsc.org

Table 1: Enzyme Inhibition by Azepane and Pyrazole Derivatives

Compound Class Target Enzyme Key Findings
Azepane Derivatives Protein Kinase B (PKB-α) A plasma-stable derivative showed an IC50 of 4 nM. nih.govacs.orgacs.org
Pyrazole Derivatives Meprin α and Meprin β Potent pan-meprin inhibitors and highly active, selective inhibitors of meprin α have been developed. nih.govnih.gov
Pyrazole Derivatives COX-2 Some derivatives exhibit potent and selective COX-2 inhibition, comparable to celecoxib. nih.govrsc.org

Modulation of Cellular Pathways (e.g., Autophagy and mTORC1 signaling by N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides)

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are structurally related to the compound of interest, have been shown to modulate critical cellular pathways like autophagy and mTORC1 signaling. nih.govacs.org Autophagy is a cellular process for degrading and recycling cellular components, and its dysregulation is implicated in cancer. nih.gov

Studies have revealed that certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides can reduce the activity of mTORC1, a key negative regulator of autophagy. nih.govacs.org These compounds were also found to increase basal autophagy but disrupt the autophagic flux under certain conditions. nih.gov This dual activity suggests a novel mechanism of action that could be advantageous in cancer therapy by selectively targeting cancer cells while potentially sparing normal cells. nih.gov Two selected compounds from this class exhibited submicromolar antiproliferative activity and good metabolic stability. nih.govacs.org

In Vitro Antimicrobial and Antitubercular Activities (e.g., against Mycobacterium tuberculosis and bacterial strains by benzyl-pyrazole-triazole derivatives)

The antimicrobial and antitubercular potential of benzyl-pyrazole-triazole derivatives has been an active area of investigation. mdpi.comnih.govnih.govderpharmachemica.comscielo.org.mxresearchgate.net

Antitubercular Activity:

Tuberculosis remains a major global health threat, and there is a pressing need for new antitubercular agents. nih.gov Triazole derivatives, in particular, are considered a promising class of compounds with potent anti-TB activity. nih.gov Pyrazole and triazole analogues have been synthesized and tested against Mycobacterium tuberculosis and its essential enzyme, UDP-galactopyranose mutase (UGM). mdpi.com While some modifications to the lead compound did not enhance antitubercular activity, many of the derivatives showed inhibitory activity against MtbUGM. mdpi.com

A pyrazole derivative, NSC 18725, was identified as a potent inhibitor of Mycobacterium tuberculosis, including non-replicating bacteria. nih.gov This compound was found to act synergistically with the first-line anti-TB drug isoniazid (B1672263) and induces autophagy in macrophages, which is a key mechanism for eliminating intracellular mycobacteria. nih.gov Furthermore, a library of 1,2,3-triazole derivatives prepared via click chemistry yielded several compounds with promising inhibitory activity against M. tuberculosis. rsc.org

Antimicrobial Activity:

Various pyrazole and triazole derivatives have demonstrated broad-spectrum antimicrobial activity. derpharmachemica.commdpi.com For example, a series of triazole and pyrazole compounds containing a 2,4-disubstituted thiazole (B1198619) moiety showed significant growth inhibitory activity against various microbial strains. nih.gov Similarly, 5-[1-(Aryl)-5-phenyl-1H-pyrazol-3-yl]-4-phenyl-2,4-dihydro nih.govnih.govnih.govtriazole-3-thione derivatives have exhibited high antibacterial and antifungal activity. derpharmachemica.com Some 1-benzyl-1,2,3-triazole derivatives have shown weak to moderate inhibition against Staphylococcus aureus. scielo.org.mx

Table 2: Antimicrobial and Antitubercular Activity of Pyrazole and Triazole Derivatives

Compound Class Target Organism/Enzyme Key Findings
Pyrazole and Triazole Derivatives Mycobacterium tuberculosis Some derivatives show potent inhibitory activity, with some acting synergistically with existing drugs. mdpi.comnih.govrsc.org
Pyrazole and Triazole Derivatives Various Bacteria and Fungi Broad-spectrum antimicrobial activity has been observed for several derivatives. nih.govderpharmachemica.com
1-Benzyl-1,2,3-triazole Derivatives Staphylococcus aureus Weak to moderate inhibitory activity has been reported. scielo.org.mx

Anticancer Cytotoxicity in Cell Lines (e.g., against HCT-116 and MCF-7 by pyrazolone (B3327878) derivatives)

Pyrazole and pyrazolone derivatives have emerged as a promising class of anticancer agents, with several compounds in this family already in clinical use. nih.govnih.gov These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). nih.govnih.gov

The anticancer activity of these derivatives is often linked to their ability to inhibit various targets in cancer cells, such as kinases and other enzymes. nih.gov For instance, some pyrazole derivatives have shown potent anticancer activity by inhibiting xanthine (B1682287) oxidase. nih.gov One such compound demonstrated IC50 values of 4.4 µM and 4.2 µM against HepG2 (liver cancer) and HCT-116 cell lines, respectively. nih.gov

Other pyrazole derivatives have been designed as selective COX-2 inhibitors with anticancer properties. nih.gov Compounds from this class have shown good potency against MCF-7 and HT-29 (colon cancer) cell lines, inducing cell cycle arrest and apoptosis. nih.gov Furthermore, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized as PIM-1 kinase inhibitors, with some showing potent antiproliferative activity against HCT-116 and MCF-7 cells. nih.gov A recently identified pyrazole derivative, PTA-1, has demonstrated potent cytotoxicity against a panel of cancer cell lines by inducing apoptosis, cell cycle arrest, and inhibiting tubulin polymerization. mdpi.com

Table 3: Anticancer Cytotoxicity of Pyrazole Derivatives

Compound Class Cell Lines Mechanism of Action (if known)
Aryldiazo Pyrazoles HCT-116, MCF-7, HepG2 Xanthine oxidase inhibition. nih.gov
Pyrazole Derivatives MCF-7, HT-29 COX-2 inhibition, cell cycle arrest, apoptosis. nih.gov
Pyrazolo[1,5-a]pyrimidines HCT-116, MCF-7 PIM-1 kinase inhibition. nih.gov
Pyrazole PTA-1 Various cancer cell lines Induction of apoptosis, cell cycle arrest, tubulin polymerization inhibition. mdpi.com

In Vivo Preclinical Efficacy and Target Engagement Studies

Efficacy in Animal Models of Disease (e.g., CNS disorders, inflammatory conditions, neuropathic pain)

While specific in vivo efficacy studies for this compound are not extensively documented in publicly available research, the broader class of pyrazole-containing compounds has demonstrated significant therapeutic potential in a variety of animal models for central nervous system (CNS) disorders, inflammation, and neuropathic pain. nih.govrsc.orgnih.gov These analogous compounds, sharing the core pyrazole motif, provide a strong rationale for the evaluation of this specific azepane derivative.

Neuropathic Pain: Animal models are critical for developing and testing new analgesics. nih.govnih.gov Various models simulate clinical pain conditions, including those caused by nerve ligation or disease. lupinepublishers.comscielo.br In a scopolamine-induced amnesia model in mice, certain pyrazole and spiropyrazoline analogs demonstrated improved cognitive function, highlighting their potential for CNS-related conditions. nih.gov These compounds were also found to be non-sedating at the tested doses. nih.gov

CNS Disorders: Pyrazoline compounds, a related class, are recognized for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. acs.org They have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in these conditions. acs.org In a study focused on Alzheimer's, novel spiropyrazoline derivatives were tested in a scopolamine-induced amnesia model in mice. The compounds led to significant improvements in spontaneous alternation scores, indicating a positive impact on memory and cognition without affecting locomotion. nih.gov

Inflammatory Conditions: Pyrazole derivatives have a well-established history as anti-inflammatory agents. mdpi.comnih.gov Their efficacy is often evaluated in the carrageenan-induced rat paw edema model, a standard for acute inflammation. researchgate.net In one study, several newly synthesized pyrazole derivatives containing an indane moiety showed potent anti-inflammatory activity, with some compounds exhibiting greater edema inhibition than the standard drug, diclofenac (B195802) sodium. researchgate.net Another study reported that certain 1,3,4,5-tetrasubstituted pyrazole derivatives showed excellent in vitro anti-inflammatory inhibition, surpassing that of diclofenac sodium at the same concentration. mdpi.com This anti-inflammatory action is sometimes linked to the inhibition of pathways like p38 MAP kinase (p38MAPK). nih.govresearchgate.net

The following table summarizes the preclinical efficacy of various pyrazole analogs in relevant disease models.

Table 1: Preclinical Efficacy of Analogous Pyrazole Compounds in Animal Models

Compound Class Disease Model Animal Model Key Findings
Pyrazole & Spiropyrazoline Analogs Scopolamine-induced amnesia (CNS Disorder) Mice Improved percentage spontaneous alternation scores; no influence on locomotion. nih.gov
Pyrazole Derivatives with Indane Moiety Carrageenan-induced paw edema (Inflammation) Rat Potent anti-inflammatory activity, with some compounds exceeding the efficacy of diclofenac sodium. researchgate.net
1,3,4,5-tetrasubstituted Pyrazoles In vitro anti-inflammatory assay Not Applicable Excellent inhibition (93.80%) compared to standard diclofenac sodium (90.21%). mdpi.com

Assessment of Target Engagement and Pharmacodynamic Markers in Preclinical Models

Confirming that a compound interacts with its intended molecular target in vivo is a critical step in preclinical development. For pyrazole-based compounds targeting CNS disorders or pain, target engagement can be assessed by measuring the occupancy of a specific receptor or enzyme in the brain. nih.gov Pharmacodynamic markers, which are measures of a drug's effect on the body, are then used to link this target interaction to a physiological response. patentcut.com

For pyrazole analogs designed as kinase inhibitors, target engagement in animal models can be confirmed by measuring the phosphorylation levels of the target kinase or its downstream substrates in tumor or tissue samples after treatment. nih.govnih.gov For example, a study on a pyrazole derivative, J-1063, evaluated its effect on liver fibrosis by measuring the inhibition of the TGF-β-Smad signaling pathway and NLRP3 inflammasome activation in mice. nih.gov

In the context of neurodegenerative diseases, the displacement of specific ligands from their binding sites can serve as a marker of target engagement. For instance, two spiropyrazoline compounds, 44 and 67, were shown to significantly displace propidium (B1200493) iodide from the peripheral anionic site (PAS) of acetylcholinesterase (AChE), confirming their interaction with the enzyme. nih.gov Furthermore, in vivo pharmacokinetic evaluations in mice can provide crucial data on a compound's bioavailability and brain penetration, which are essential for CNS-active agents. nih.govnih.gov

Preclinical Evaluation of Potential as Inhibitors of Menin-MLL Interaction

The protein-protein interaction between menin and the mixed-lineage leukemia (MLL) protein is a key driver of MLL-rearranged leukemias. nih.govnih.gov Consequently, disrupting this interaction is a validated therapeutic strategy. nih.govgoogle.com While this compound itself has not been highlighted as a primary candidate, compounds featuring an azepane scaffold have been specifically designed and patented as inhibitors of the menin-MLL interaction. patentcut.comgoogleapis.com

These patented azepane compounds are intended for the treatment of cancers like leukemia and myelodysplastic syndrome. googleapis.com The core structure often involves a substituted azepane ring linked to other cyclic moieties. patentcut.com Preclinical evaluation of such inhibitors, like the advanced compounds MI-463 and MI-503, has demonstrated their ability to block the menin-MLL interaction in leukemia cells, inhibit cell growth, and significantly improve survival in mouse models of MLL leukemia. nih.gov The development of these azepane-based inhibitors underscores the potential of this scaffold in targeting the menin-MLL protein-protein interaction, providing a rationale for evaluating analogous structures, including those incorporating a pyrazole moiety, for this specific oncological application. patentcut.comgoogleapis.com

Therapeutic Potential and Future Research Trajectories

Identification of Key Biological Targets for the 1-benzyl-3-(1H-pyrazol-3-yl)azepane Scaffold

The biological activity of the this compound scaffold can be inferred by examining its core components: the N-benzylated azepane and the pyrazole (B372694) ring. Literature on analogous structures points toward several key biological targets.

N-benzylated azepane derivatives have shown significant activity as neuropharmacological agents. Specifically, research on chiral bicyclic N-benzylated azepanes has identified them as potent inhibitors of monoamine transporters, including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). nih.gov The N-benzyl group appears crucial for this activity, with halogenation of the benzyl (B1604629) ring modulating both potency and selectivity against these transporters. nih.gov This suggests that the this compound scaffold holds promise for targeting these key players in neurotransmission, which are implicated in a variety of central nervous system (CNS) disorders.

The pyrazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities. nih.govnaturalspublishing.com Studies on 1-benzyl-1H-pyrazole derivatives have specifically identified Receptor-Interacting Protein 1 (RIP1) kinase as a key target. nih.gov RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrosis involved in inflammatory diseases. Potent inhibition of RIP1 kinase by these pyrazole derivatives highlights a potential therapeutic application in conditions such as pancreatitis. nih.gov Furthermore, various pyrazole derivatives have been investigated for anti-inflammatory, antimicrobial, anticancer, and hypoglycemic activities. nih.govnih.govresearchgate.netnih.gov

Structural MoietyPotential Biological TargetAssociated Therapeutic AreaReference
N-Benzylated AzepaneMonoamine Transporters (NET, DAT, SERT)CNS Disorders (e.g., depression, ADHD) nih.gov
N-Benzylated AzepaneSigma-1 Receptor (σ-1R)Neurodegenerative Diseases, Psychiatric Disorders nih.gov
1-Benzyl-1H-PyrazoleReceptor-Interacting Protein 1 (RIP1) KinaseInflammatory Diseases (e.g., pancreatitis), Necrosis-related conditions nih.gov
General Pyrazole DerivativesCyclooxygenase (COX) EnzymesInflammation, Pain nih.gov
General Pyrazole DerivativesVarious Kinases, Cancer-related pathwaysOncology nih.govnih.gov

Prospects for Novel Therapeutic Agent Development

The dual potential to interact with CNS targets via the benzylated azepane core and with other targets like RIP1 kinase through the pyrazole moiety makes this scaffold a versatile starting point for drug discovery. The azepane skeleton itself is considered a "privileged scaffold" in medicinal chemistry, known for its presence in compounds with diverse bioactivities, including antitumor and cardiovascular effects. acs.org

Development efforts could proceed along several distinct paths:

CNS Agents: Leveraging the known affinity of N-benzylated azepanes for monoamine transporters, derivatives of this compound could be optimized as novel antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD). nih.gov The pyrazole group could be used to fine-tune physicochemical properties or to introduce additional interactions with the target binding sites.

Anti-inflammatory and Anti-necroptotic Agents: Based on the potent activity of 1-benzyl-pyrazoles as RIP1 kinase inhibitors, this scaffold is a strong candidate for developing treatments for diseases driven by necroptosis. nih.gov This includes acute pancreatitis, ischemic injury, and potentially certain neurodegenerative diseases.

Anticancer Agents: The pyrazole ring is a component of many compounds with antiproliferative activity. nih.gov For instance, pyrazole derivatives have been designed to induce apoptosis in cancer cells by arresting the cell cycle. nih.gov Selenolo[3,2-c]pyrazole derivatives, which are structurally related, have shown potent cytotoxicity against non-small cell lung cancer and renal cancer cell lines. nih.gov This suggests a clear opportunity to screen a library of this compound derivatives for anticancer efficacy.

Exploration of Unexplored Chemical Space and Derivatization Opportunities

The this compound scaffold offers numerous sites for chemical modification, allowing for a systematic exploration of its chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Azepane Ring Modification: The seven-membered ring's conformational flexibility can be constrained or modified. Introducing substituents or fusing another ring system to the azepane core, as seen in bicyclic analogs, could lock in a bioactive conformation and improve target affinity. nih.gov

Benzyl Group Substitution: As demonstrated in related scaffolds, decorating the benzyl ring with various substituents (e.g., halogens, methoxy (B1213986) groups) is a proven strategy to modulate activity and selectivity for targets like monoamine transporters. nih.govnih.gov This allows for fine-tuning the electronic and steric properties of the molecule.

Pyrazole Ring Derivatization: The pyrazole ring itself has several positions that can be substituted. The N1 position is already occupied by the benzyl group, but the C4 and C5 positions are available for modification. Adding different functional groups at these points can alter the compound's biological activity profile, as seen in the development of pyrazole-based inhibitors for various enzymes. nih.gov

Linker Modification: The single bond connecting the pyrazole and azepane rings could be altered. Exploring different linker lengths or rigidities could optimize the spatial orientation of the two key pharmacophores for improved target engagement.

Integration with Advanced Screening and Omics Technologies for Compound Optimization

To accelerate the development of therapeutic agents from this scaffold, modern drug discovery technologies are indispensable. The synergy between computational models, advanced screening, and omics data can significantly enhance the efficiency and precision of compound optimization. mdpi.com

High-Throughput Screening (HTS): Once a library of this compound derivatives is synthesized, HTS can be employed to rapidly screen them against a panel of biological targets, such as the monoamine transporters, RIP1 kinase, and a broad range of other kinases and receptors to identify initial hits.

Structure-Based Drug Design (SBDD): For identified targets where a crystal structure is available, SBDD techniques can be used to visualize how the compounds bind. This allows for the rational design of new derivatives with improved affinity and selectivity, minimizing off-target effects.

Omics Technologies: Integrating omics data (genomics, proteomics, metabolomics) can provide a comprehensive understanding of a compound's mechanism of action and potential toxicity. mdpi.com For example, treating cells with a lead compound and analyzing changes in gene or protein expression can reveal the molecular pathways being modulated, helping to identify biomarkers for efficacy and uncover potential safety liabilities early in the discovery process. mdpi.com

Computational Modeling: In silico tools can predict the polypharmacology of the scaffold, suggesting likely biological targets based on structural similarity to known bioactive molecules. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) models can help predict the activity and disposition of new virtual derivatives, prioritizing synthetic efforts toward compounds with the most promising profiles. mdpi.com

By systematically applying these future-focused research strategies, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. How can heterocyclic hybrid systems (e.g., triazole-pyrazole-azepane) enhance therapeutic potential?

  • Methodological Answer : Hybridization improves pharmacokinetics (e.g., solubility, bioavailability). For example, triazole-pyrazole hybrids synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) showed enhanced antibacterial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.